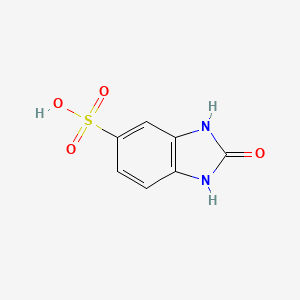

2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

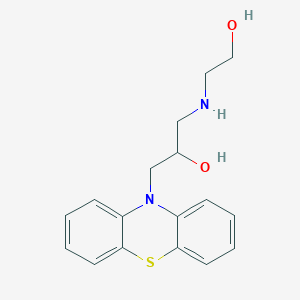

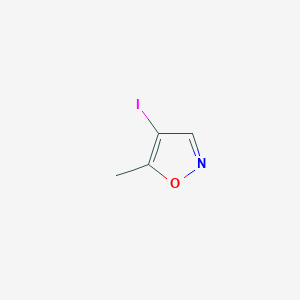

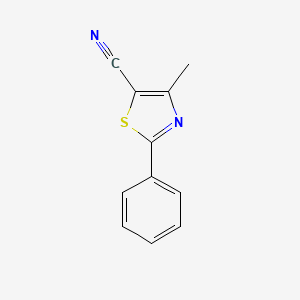

“2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid” is a chemical compound with the molecular formula C7H6N2O4S . It is used in biochemical research .

Molecular Structure Analysis

The molecular structure of “2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid” consists of a benzimidazole core with a sulfonic acid group at the 5-position and an oxo group at the 2-position . The InChI string representation of the molecule isInChI=1S/C7H6N2O4S/c10-7-8-5-2-1-4 (14 (11,12)13)3-6 (5)9-7/h1-3H, (H2,8,9,10) (H,11,12,13) . Physical And Chemical Properties Analysis

The molecular weight of “2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid” is 214.20 g/mol . It has a topological polar surface area of 104 Ų, and it has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass of the molecule are both 214.00482785 g/mol .Applications De Recherche Scientifique

- Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

- Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and evaluated for antioxidant potential by using DPPH assay . These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .

Pharmaceutical Research

Antioxidant Research

- Imidazole derivatives have shown significant antibacterial activity . For instance, Malasala et al. reported nine potent antibacterial agents with MIC range 4–64 μg/ml against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .

- Imidazole derivatives have also been found to possess antiviral properties . They have been used in the development of new drugs to combat various viral diseases .

- Imidazole derivatives have demonstrated anti-inflammatory properties . They have been used in the development of drugs to treat conditions characterized by inflammation .

Antibacterial Research

Antiviral Research

Anti-inflammatory Research

Anticancer Research

- Imidazole and its derivatives play a crucial role in the synthesis of many organic compounds . The regiocontrolled synthesis of substituted imidazoles has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

- Some indole derivatives, which are structurally similar to imidazole derivatives, have shown anti-HIV properties . They have been used in the development of drugs to combat HIV .

- Imidazole derivatives have demonstrated antimicrobial properties . They have been used in the development of drugs to treat various microbial infections .

- Indole derivatives have shown antitubercular activities . They have been used in the development of drugs for the treatment of tuberculosis .

- Indole derivatives have shown antimalarial activities . They have been used in the development of drugs for the treatment of malaria .

Chemical Synthesis

Anti-HIV Research

Antimicrobial Research

Antitubercular Research

Antimalarial Research

Anticholinesterase Research

Safety And Hazards

Propriétés

IUPAC Name |

2-oxo-1,3-dihydrobenzimidazole-5-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4S/c10-7-8-5-2-1-4(14(11,12)13)3-6(5)9-7/h1-3H,(H2,8,9,10)(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLICCOPSQZBAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301229646 |

Source

|

| Record name | 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid | |

CAS RN |

39513-21-8 |

Source

|

| Record name | 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39513-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306224.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B1306229.png)

![4-[(4-Fluorophenyl)amino]butan-1-ol](/img/structure/B1306232.png)